molecular formula C13H17NO4 B7860868 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B7860868
M. Wt: 251.28 g/mol
InChI Key: CUDOFMZMXOTVQD-UHFFFAOYSA-N
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Description

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group at the 4-position and a methoxy group linked to an oxane ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Methoxylation: The oxane ring is then methoxylated using methanol in the presence of a strong acid catalyst.

    Amination: Introduction of the amino group at the 4-position can be done via nitration followed by reduction or direct amination using suitable amines and catalysts.

    Benzoic acid formation:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate reactions under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the amino group can yield corresponding amines or amides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

    Hydrolysis: Formation of alcohols or phenols.

Scientific Research Applications

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. The oxane ring provides structural stability and rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Amino-3-methoxybenzoic acid: Lacks the oxane ring, resulting in different physicochemical properties.

    4-Amino-2-methoxybenzoic acid: The methoxy group is positioned differently, affecting its reactivity and applications.

    4-Amino-3-nitrobenzoic acid: Contains a nitro group instead of a methoxy group, leading to distinct chemical behavior and uses.

Uniqueness: 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of the oxane ring, which imparts specific structural and functional characteristics. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4-amino-3-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c14-11-2-1-10(13(15)16)7-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOFMZMXOTVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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